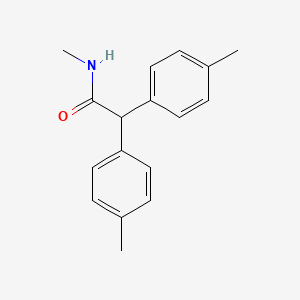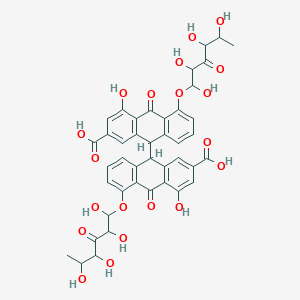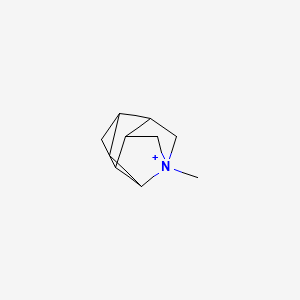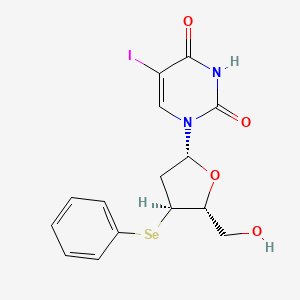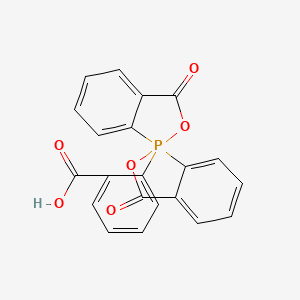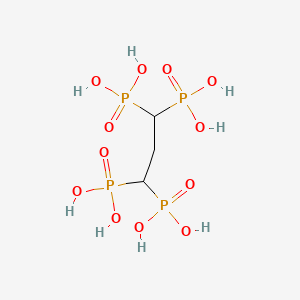
Propane-1,1,3,3-tetraphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,1,3,3-tetraphosphonic acid is a chemical compound with the molecular formula C₃H₁₂O₁₂P₄. It is a member of the phosphonic acid family, characterized by the presence of four phosphonic acid groups attached to a propane backbone. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1,1,3,3-tetraphosphonic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diol with phosphorous acid and phosphoric acid under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the tetraphosphonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,1,3,3-tetraphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorous compounds.
Substitution: The phosphonic acid groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, reduced phosphorous compounds, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propane-1,1,3,3-tetraphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.
Biology: The compound is studied for its potential use in bone bonding and as a surface modifier for biomedical implants.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism by which propane-1,1,3,3-tetraphosphonic acid exerts its effects is primarily through its strong chelating properties. The compound can form stable complexes with metal ions, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as water treatment and biomedical implants, where the compound helps to prevent scale formation and improve biocompatibility.
Comparación Con Compuestos Similares
Similar Compounds
- Methylenediphosphonic acid
- Ethane-1,1,2-triphosphonic acid
- Propane-1,1,2,2-tetraphosphonic acid
Uniqueness
Propane-1,1,3,3-tetraphosphonic acid is unique due to its specific arrangement of phosphonic acid groups on the propane backbone, which imparts distinct chelating properties and reactivity compared to other similar compounds. This unique structure makes it particularly effective in applications requiring strong and stable metal ion chelation.
Propiedades
Número CAS |
19928-94-0 |
|---|---|
Fórmula molecular |
C3H12O12P4 |
Peso molecular |
364.02 g/mol |
Nombre IUPAC |
1,3,3-triphosphonopropylphosphonic acid |
InChI |
InChI=1S/C3H12O12P4/c4-16(5,6)2(17(7,8)9)1-3(18(10,11)12)19(13,14)15/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
YVPHSTVRTGSOSK-UHFFFAOYSA-N |
SMILES canónico |
C(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



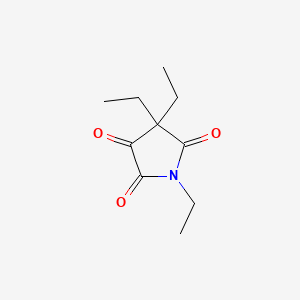
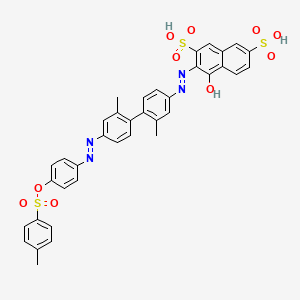
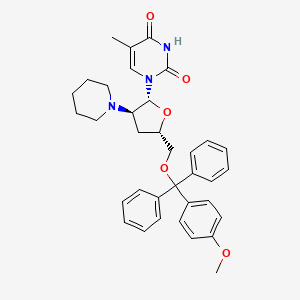


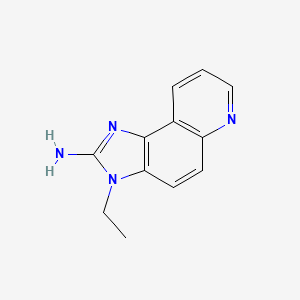
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
